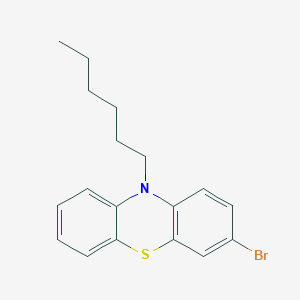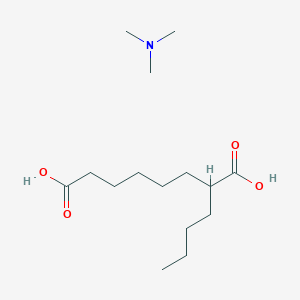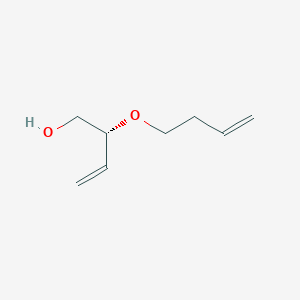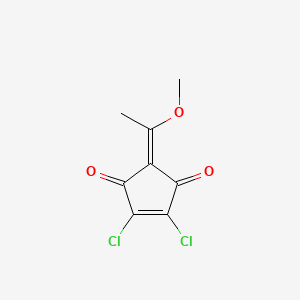
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione is an organic compound with a unique structure that includes a cyclopentene ring substituted with chlorine atoms and a methoxyethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione typically involves the reaction of cyclopent-4-ene-1,3-dione with chlorinating agents and methoxyethylidene precursors. One common method involves the use of thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 5 positions of the cyclopentene ring. The methoxyethylidene group can be introduced through a subsequent reaction with methoxyethylidene chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle chlorinating agents and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines and thiols under mild conditions.
Reduction Reactions: The compound can undergo reductive dechlorination in the presence of reducing agents like chromium(II) chloride (CrCl2).
Oxidation Reactions: Oxidation of the methoxyethylidene group can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophiles: Diethylamine, morpholine, N-methylpiperazine, piperidine, allylamine.
Reducing Agents: Chromium(II) chloride (CrCl2).
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed
Substitution Products: Derivatives with substituted nucleophiles at the 4 and 5 positions.
Reduction Products: Compounds with reduced chlorine content and saturated cyclopentene ring.
Oxidation Products: Carboxylic acids or aldehydes derived from the methoxyethylidene group.
Applications De Recherche Scientifique
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and antifungal activities.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione involves its interaction with biological targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The presence of chlorine atoms and the methoxyethylidene group enhances its binding affinity and specificity towards certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione .
- 2,2,4,5-Tetrachlorocyclopent-4-ene-1,3-dione .
- 2,2,4-Trichlorocyclopent-4-ene-1,3-dione .
Uniqueness
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of the methoxyethylidene group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
189821-34-9 |
|---|---|
Formule moléculaire |
C8H6Cl2O3 |
Poids moléculaire |
221.03 g/mol |
Nom IUPAC |
4,5-dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O3/c1-3(13-2)4-7(11)5(9)6(10)8(4)12/h1-2H3 |
Clé InChI |
BMTWSKNIQWJHKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(=O)C(=C(C1=O)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
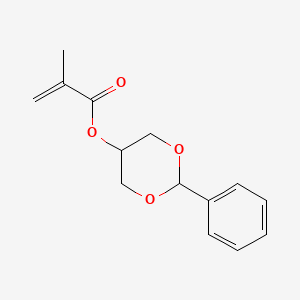
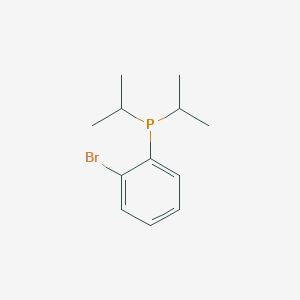
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
